molecular formula C8H8N2O2 B2370388 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid CAS No. 1354704-82-7

1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2370388
CAS No.: 1354704-82-7
M. Wt: 164.164
InChI Key: CNXSRUHRSFUETA-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of ethyl and ethynyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with an appropriate alkyne can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols or alkanes .

Scientific Research Applications

1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-ethynyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these substituents allows for versatile applications in various fields .

Properties

IUPAC Name

1-ethyl-4-ethynylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-3-6-5-10(4-2)9-7(6)8(11)12/h1,5H,4H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSRUHRSFUETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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